molecular formula C20H17FN2O4S B2821807 3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one CAS No. 946238-19-3

3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one

Cat. No.: B2821807
CAS No.: 946238-19-3
M. Wt: 400.42
InChI Key: QIUMUVNIAVVNAB-UHFFFAOYSA-N
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Description

3-((2-(3,4-Dimethoxyphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one ( 946238-19-3) is a sophisticated synthetic compound with a molecular formula of C20H17FN2O4S and a molecular weight of 400.42 g/mol . This chemical entity is characterized by a unique structure that incorporates a pyrazinone core linked to a 3,4-dimethoxyphenyl group via a thioether-ketone chain and is further substituted with a 4-fluorophenyl moiety . Its calculated physical properties include a topological polar surface area of 93.5 Ų and an estimated boiling point of 569.9±60.0 °C . Compounds featuring dimethoxyphenyl and fluorophenyl subunits, similar to this product, are of significant interest in medicinal chemistry and drug discovery research for their potential as kinase inhibitors . Specifically, such structural motifs are frequently explored in the design and synthesis of novel type II c-Met (cellular-mesenchymal epithelial transition factor) inhibitors, which are a class of antineoplastic agents under investigation for targeted cancer therapies . The presence of both sulfur and nitrogen-containing heterocycles in its architecture suggests potential for diverse interactions with biological targets, making it a valuable scaffold for probing biochemical pathways and structure-activity relationships (SAR) in hit-to-lead optimization campaigns . This product is intended for non-human research applications only in fields such as chemical biology, oncology research, and as a building block in organic synthesis. It is not for diagnostic, therapeutic, or any other human use. Researchers can procure this compound with a guaranteed purity of 90% or higher, available in various quantities to suit laboratory-scale investigations .

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S/c1-26-17-8-3-13(11-18(17)27-2)16(24)12-28-19-20(25)23(10-9-22-19)15-6-4-14(21)5-7-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUMUVNIAVVNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-((2-(4-Bromophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one
  • Structural Difference : Replaces 3,4-dimethoxyphenyl with 4-bromophenyl.
  • Implications: The bromine atom (electron-withdrawing) may reduce electron density compared to methoxy groups (electron-donating), altering reactivity and binding affinity. No explicit data on melting points or bioactivity is available, but bromine’s larger atomic radius could affect molecular packing .
5-(3-Cyanophenyl)-1-(3-(5-((3-(dimethylamino)propyl)thio)pyrimidin-2-yl)benzyl)pyrazin-2(1H)-one (11a)
  • Structural Difference: Contains a cyanophenyl group and a dimethylaminopropylthio-pyrimidine side chain.
  • Data: Purity = 98.3% (HPLC), synthesized via TC-C18 chromatography.

Core Heterocycle Modifications

Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one Derivatives ()
  • Structural Difference: Fused pyrazolo-thiazolo-pyrimidinone system instead of a simple pyrazinone.
  • Synthesis : Sulfuric acid-mediated cyclization at room temperature, yielding compounds with melting points influenced by substituent bulkiness. For example, compound 18 (unsubstituted) has a lower melting point than derivatives with electron-withdrawing groups .
Hexahydro-thieno[3,4-b]pyrazin-2(1H)-one 6,6-Dioxides ()
  • Structural Difference: Thieno-pyrazinone core with sulfone groups.
  • Implications : The sulfone groups increase hydrophilicity, contrasting with the lipophilic thioether in the target compound. Such modifications are critical for optimizing pharmacokinetic properties .

Thioether-Linked Analogues

HS38: (2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide
  • Structural Difference: Pyrazolo-pyrimidinone core with a chlorophenyl group and propanamide side chain.
  • Implications: The chloro substituent may enhance metabolic stability compared to fluorine.
3-(3,4-Dimethoxyphenyl)-5-(1H-indol-3-yl)-1H-pyrazin-2-one ()
  • Structural Difference : Indole substituent instead of 4-fluorophenyl.
  • Data : Melting point = 259°C, higher than many analogues in (132–230°C). The indole’s hydrogen-bonding capacity may contribute to crystallinity and thermal stability .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents Melting Point (°C) Purity (%) Reference
Target Compound Pyrazin-2(1H)-one 4-Fluorophenyl, 3,4-dimethoxyphenyl N/A N/A
3-((2-(4-Bromophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one Pyrazin-2(1H)-one 4-Bromophenyl N/A N/A
11a () Pyrazin-2(1H)-one 3-Cyanophenyl, dimethylaminopropyl N/A 98.3
HS38 () Pyrazolo-pyrimidinone 3-Chlorophenyl, propanamide N/A N/A
3-(3,4-Dimethoxyphenyl)-5-(1H-indol-3-yl)-1H-pyrazin-2-one () Pyrazin-2(1H)-one Indol-3-yl 259 N/A
Example 62 () Chromen-4-one Fluorophenyl, pyrazolo-pyrimidine 227–230 N/A

Q & A

Basic: How can the synthesis of this compound be optimized for high yield and purity?

Answer:

  • Stepwise Synthesis : Begin with coupling the 3,4-dimethoxyphenyl ketone moiety to the pyrazinone core via a thioether linkage. Use solvents like dimethyl sulfoxide (DMSO) or ethanol under reflux conditions (60–80°C) to enhance reactivity .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via HPLC (>95% purity threshold) .
  • Critical Parameters : Control reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for thiol-containing intermediates) to minimize byproducts like disulfide formation .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl, dimethoxyphenyl) and thioether linkage integrity. For example, the 4-fluorophenyl group shows characteristic splitting patterns in aromatic regions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+Na]+ peaks). Cross-reference with computational tools like PubChem’s InChI key for validation .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm planar pyrazinone ring conformation .

Basic: How can researchers design initial biological activity screens for this compound?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases or phosphatases due to pyrazinone’s potential ATP-binding mimicry. Use fluorogenic substrates for real-time activity monitoring .
    • Antimicrobial Screening : Employ MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacterial strains .
  • Cell-Based Assays : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced: How can competing side reactions during synthesis (e.g., disulfide formation) be mitigated?

Answer:

  • Protecting Groups : Temporarily block reactive thiols with trityl or acetyl groups before coupling to the pyrazinone core .
  • Optimized Solvent Systems : Use degassed DMSO under inert gas (N2_2) to prevent oxidation of thiol intermediates to disulfides .
  • Real-Time Monitoring : Track reaction progress via TLC or HPLC to halt the reaction at optimal conversion (e.g., >85% yield) .

Advanced: What methodologies are suitable for determining the mechanism of action in biological systems?

Answer:

  • Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock. Focus on hydrogen bonding with the fluorophenyl group and π-π stacking with the pyrazinone ring .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) to receptors like G-protein-coupled receptors (GPCRs) .
  • Gene Expression Profiling : Use RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like caspase-3) after treatment .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Answer:

  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to eliminate variability .
  • Metabolite Analysis : Use LC-MS to verify compound stability in biological matrices. Degradation products (e.g., demethylated derivatives) may explain discrepancies .
  • Structural Analog Comparison : Test derivatives (e.g., replacing 3,4-dimethoxyphenyl with chlorophenyl) to isolate pharmacophore contributions .

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